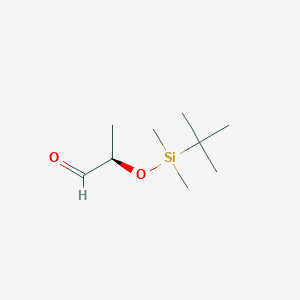

(R)-2-(tert-Butyldimethylsilyloxy)propanal

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-[tert-butyl(dimethyl)silyl]oxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIIHJBTQLZXBV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450837 | |

| Record name | (R)-2-(tert-Butyldimethylsilyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111819-71-7 | |

| Record name | (R)-2-(tert-Butyldimethylsilyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[(tert-butyldimethylsilyl)oxy]propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(tert-Butyldimethylsilyloxy)propanal

Abstract and Compound Significance

(R)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral aldehyde featuring a sterically hindered silyl ether, is a cornerstone intermediate in modern stereoselective organic synthesis. Its utility is derived from the orthogonal stability of the tert-butyldimethylsilyl (TBDMS) protecting group and the versatile reactivity of the aldehyde moiety. This combination allows for precise synthetic manipulations, making it an invaluable building block in the construction of complex, biologically active molecules, particularly in the fields of natural product synthesis and pharmaceutical drug development. This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, standard analytical protocols, and safe handling procedures, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Molecular Structure

Chemical Identity

-

Systematic Name: (R)-2-((tert-butyldimethylsilyl)oxy)propanal

-

Common Synonyms: (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propionaldehyde[1]

Structural Elucidation

The structure of this compound consists of a three-carbon propane backbone. The C1 carbon is an aldehyde, the C2 carbon is a stereocenter with (R)-configuration and is protected by a bulky tert-butyldimethylsilyloxy group, and the C3 carbon is a methyl group. The TBDMS group is critical, as its steric hindrance provides significant stability against a wide range of reagents while being selectively removable under specific conditions. The aldehyde at C1 serves as a versatile electrophilic handle for chain elongation and functional group transformations.

Core Physicochemical Properties

The physical and chemical properties of this compound are dictated by the interplay between the polar aldehyde group and the nonpolar, sterically demanding silyl ether.

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 111819-71-7 | [1][2] |

| Molecular Formula | C₉H₂₀O₂Si | [1][2][5] |

| Molecular Weight | 188.34 g/mol | [1][2][6][7] |

| Physical Form | Liquid | [6] |

| Boiling Point | Data not available; expected to be high and require vacuum distillation. A related compound, (tert.-Butyldimethylsilyloxy)ethanol, boils at 74-80°C (17 Torr).[8] | N/A |

| Density | Data not available. A structural isomer, 3-(tert-Butyldimethylsiloxy)propionaldehyde, has a density of 0.892 g/mL at 25 °C. | N/A |

| Refractive Index | Data not available. The isomer 3-(tert-Butyldimethylsiloxy)propionaldehyde has a refractive index of n20/D 1.431. | N/A |

| Storage Temperature | Recommended at -10°C to 2-8°C.[6] | N/A |

| Purity | Typically available at ≥95%.[1][2] | N/A |

Solubility Profile

Based on its structure, this compound is expected to be insoluble in water. It is readily soluble in a wide range of common organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and hydrocarbons (hexanes, toluene). This broad solubility makes it highly compatible with typical anhydrous reaction conditions employed in organic synthesis.

Chemical Reactivity and Stability Profile

The Role and Stability of the TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for alcohols, exhibiting approximately 10,000 times greater hydrolytic stability than a trimethylsilyl (TMS) ether.[9] Its stability is a direct consequence of the steric bulk of the tert-butyl group, which shields the silicon atom from nucleophilic attack.

-

Stability: It is stable under a wide range of conditions, including aqueous bases, organometallic reagents (e.g., Grignard, organolithiums), and many reductive/oxidative conditions that do not target the aldehyde.

-

Cleavage (Deprotection): The TBDMS group is reliably cleaved using fluoride ion sources or under acidic conditions.[9] The choice of deprotection reagent is critical for substrate compatibility.

-

Fluoride-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in THF is the most common method. The high affinity of fluoride for silicon drives the reaction.

-

Acid-Mediated Cleavage: Acetic acid in a THF/water mixture or other protic acids can be used. However, this method is less chemoselective if other acid-labile groups are present.

-

Sources

- 1. scbt.com [scbt.com]

- 2. 111819-71-7 | this compound - AiFChem [aifchem.com]

- 3. scbt.com [scbt.com]

- 4. clearsynth.com [clearsynth.com]

- 5. chembk.com [chembk.com]

- 6. (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal | 87727-28-4 [sigmaaldrich.com]

- 7. capotchem.cn [capotchem.cn]

- 8. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

A Senior Application Scientist's Guide to (R)-2-(tert-Butyldimethylsilyloxy)propanal: Synthesis, Characterization, and Strategic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Aldehyde

In the intricate landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a goal but a fundamental necessity. (R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS Number: 111819-71-7), a chiral aldehyde, has emerged as a cornerstone building block for introducing stereospecificity.[1][2] Its unique structure, featuring a protected hydroxyl group adjacent to an aldehyde, offers a versatile handle for a multitude of asymmetric transformations. This guide provides an in-depth technical overview of its synthesis, purification, characterization, and critical applications, designed to empower researchers in leveraging this reagent to its full potential. The strategic use of such chiral aldehydes is a key element in modern asymmetric synthesis, enabling the construction of complex chiral molecules with high efficiency.[3][4][5]

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use and storage.

| Property | Value | Source |

| CAS Number | 111819-71-7 | [6][7] |

| Molecular Formula | C9H20O2Si | [7][8] |

| Molecular Weight | 188.34 g/mol | [7][9] |

| Appearance | Colorless oil/liquid | |

| Purity | Typically ≥95% | [7] |

| Storage Conditions | Store in freezer, under -20°C, inert atmosphere | [10] |

Key Handling Considerations:

-

Hygroscopicity and Stability: The tert-butyldimethylsilyl (TBS) ether is susceptible to cleavage under acidic conditions.[11][12] Therefore, all glassware and solvents must be scrupulously dried to prevent hydrolysis back to the corresponding diol.

-

Toxicity: While specific toxicity data is limited, it is classified as a skin and eye irritant and may cause respiratory irritation.[13][14] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[15] All manipulations should be performed in a well-ventilated fume hood.

-

Storage: To maintain its integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[10]

Synthesis: A Step-by-Step Guide from (S)-Ethyl Lactate

The most common and reliable route to this compound begins with the readily available and inexpensive chiral precursor, (S)-ethyl lactate. This multi-step synthesis involves protection of the secondary alcohol followed by a controlled reduction of the ester.

Workflow for the Synthesis of this compound

Caption: Synthetic route from (S)-Ethyl Lactate to the target aldehyde.

Part 1: Protection of the Hydroxyl Group

The initial step focuses on protecting the secondary alcohol of (S)-ethyl lactate as a tert-butyldimethylsilyl (TBS) ether. This protecting group is chosen for its robustness under various reaction conditions while being readily removable when desired.[16][17]

Reaction Mechanism: TBS Protection

The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBSCl). Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves as a catalyst.[11]

Caption: Catalytic cycle of TBS protection using imidazole.

Detailed Experimental Protocol:

-

Setup: A two-necked round-bottomed flask is equipped with a mechanical stirrer and an inert gas inlet.

-

Reagents: Charge the flask with (S)-ethyl lactate (1.0 mol), dimethylformamide (DMF), and imidazole (1.5 mol).[18]

-

Cooling: Cool the solution in an ice bath.

-

Addition of TBSCl: Add tert-butyldimethylsilyl chloride (TBSCl) (1.0 mol) portion-wise.[18]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with water and extract with hexanes. The combined organic extracts are washed with brine, dried over MgSO4, filtered, and concentrated.

-

Purification: The crude product is purified by vacuum distillation to yield (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate as a colorless liquid.[18]

Part 2: Controlled Reduction of the Ester

The second stage involves the partial reduction of the ester to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures.[19][20][21]

Reaction Mechanism: DIBAL-H Reduction

At -78°C, the Lewis acidic aluminum in DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the hydride. This forms a stable tetrahedral intermediate. Upon aqueous work-up, this intermediate collapses to form the desired aldehyde.[22][23]

Caption: Low-temperature DIBAL-H reduction of the ester.

Detailed Experimental Protocol:

-

Setup: A single-necked round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.

-

Reagents: Dissolve (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate (300 mmol) in hexanes and cool to -78°C in a dry ice/acetone bath.[18]

-

Addition of DIBAL-H: A solution of DIBAL-H (1.0 M in hexanes, 310 mmol) is cooled to -78°C and then transferred via cannula to the ester solution over 20-25 minutes.[18]

-

Reaction: Stir the reaction mixture at -78°C for the prescribed time.

-

Quenching: The reaction is carefully quenched at -78°C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. The aqueous phase is separated and extracted with hexanes. The combined organic extracts are washed with brine, dried over MgSO4, filtered, and concentrated.

-

Purification: The crude aldehyde is purified by vacuum distillation to afford this compound as a colorless oil.[18]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized aldehyde.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic signals for the aldehyde proton (~9.6 ppm), the methine proton adjacent to the silyloxy group, the methyl group protons, and the protons of the tert-butyl and dimethylsilyl groups. |

| ¹³C NMR | Signals corresponding to the aldehyde carbonyl carbon (~204 ppm), the methine carbon, and the carbons of the alkyl and silyl groups. |

| IR Spectroscopy | A strong absorption band for the aldehyde C=O stretch (around 1730 cm⁻¹). |

| Chiral GC/HPLC | Analysis to determine the enantiomeric excess (e.e.) of the final product. |

| Mass Spectrometry | To confirm the molecular weight of the compound. |

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to undergo various diastereoselective reactions, such as:

-

Aldol additions: The aldehyde can react with enolates to form new carbon-carbon bonds with a high degree of stereocontrol.

-

Wittig and related olefination reactions: Conversion of the aldehyde to a chiral alkene.

-

Reductive aminations: Synthesis of chiral amines.

-

Grignard and organolithium additions: Formation of chiral secondary alcohols.

The presence of the bulky TBS protecting group often plays a crucial role in directing the stereochemical outcome of these reactions. This makes the aldehyde a key component in the synthesis of natural products and active pharmaceutical ingredients (APIs).

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. A comprehensive understanding of its synthesis, handling, and reactivity, as detailed in this guide, is crucial for its successful application in the development of novel therapeutics and complex molecular architectures. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers at the forefront of chemical innovation.

References

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Retrieved from [Link]

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines | Accounts of Chemical Research. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents - Chemical Communications. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Ester to Aldehyde - Common Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Retrieved from [Link]

-

ChemScence. (n.d.). CAS NO. 111819-71-7 | this compound. Retrieved from [Link]

-

PubMed. (2024, March 5). Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines. Retrieved from [Link]

-

Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]

-

Frontiers. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from [Link]

-

Química Organica.org. (n.d.). Reduction of esters to aldehydes: DIBAL. Retrieved from [Link]

-

Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Retrieved from [Link]

-

Lead Sciences. (n.d.). (S)-2-(tert-Butyldimethylsilyloxy)propanal. Retrieved from [Link]

-

ChemBK. (n.d.). (S)-2-(tert-butyldimethylsilyloxy)propanal. Retrieved from [Link]

-

PubChem. (n.d.). 3-((Tert-butyldimethylsilyl)oxy)propanal. Retrieved from [Link]

- Google Patents. (n.d.). US20100256421A1 - Propanal Production Methods.

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes [mdpi.com]

- 4. Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 6. 111819-71-7 Cas No. | (R)-2-((tert-Butyldimethylsilyl)oxy)propanal | Apollo [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

- 8. arctomsci.com [arctomsci.com]

- 9. 111819-71-7|this compound|BLD Pharm [bldpharm.com]

- 10. (S)-2-(tert-Butyldimethylsilyloxy)propanal - Lead Sciences [lead-sciences.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 13. 3-((Tert-butyldimethylsilyl)oxy)propanal | C9H20O2Si | CID 3662392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol | C10H22O2Si | CID 11206470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-((tert-Butyldimethylsilyl)oxy)-propanol 97 73842-99-6 [sigmaaldrich.com]

- 16. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Silyl Groups - Gelest [technical.gelest.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 21. Reduction of esters to aldehydes: DIBAL [quimicaorganica.org]

- 22. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 23. orgosolver.com [orgosolver.com]

An In-Depth Technical Guide to (R)-2-(tert-Butyldimethylsilyloxy)propanal: A Chiral Building Block in Complex Molecule Synthesis

Abstract

(R)-2-(tert-Butyldimethylsilyloxy)propanal is a versatile chiral aldehyde extensively utilized in organic synthesis. Its unique structural features, combining a reactive aldehyde functionality with a sterically demanding tert-butyldimethylsilyl (TBS) protecting group, make it a valuable intermediate for the stereoselective construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and notable applications, with a particular focus on its role in the total synthesis of the potent anti-cancer agent, (+)-Discodermolide. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.

Physicochemical Properties and Safety Data

This compound is a silyl-protected derivative of lactaldehyde. The bulky TBS group imparts increased stability and solubility in organic solvents compared to the unprotected aldehyde, while preserving the chirality at the C2 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 188.34 g/mol | [1] |

| Chemical Formula | C₉H₂₀O₂Si | [1] |

| CAS Number | 111819-71-7 | [1] |

| Appearance | Not specified (likely a liquid) | |

| Purity | ≥95% | [1] |

| Synonyms | (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propionaldehyde | [1] |

Safety Information

A comprehensive understanding of the safety profile of any chemical reagent is paramount. The following information is derived from available safety data sheets (SDS).

Hazard Statements:

-

Harmful if swallowed.

Precautionary Statements:

-

Wash thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the oxidation of its corresponding primary alcohol, (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol. Several mild oxidation protocols can be employed to achieve this transformation without epimerization of the chiral center. The two most prevalent methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Conceptual Workflow for Synthesis

The synthesis begins with the protection of the secondary hydroxyl group of a suitable chiral precursor, followed by the selective oxidation of the primary alcohol to the desired aldehyde.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This method is known for its mild reaction conditions and high yields.

Materials:

-

(R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware, dried in an oven

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture. The resulting mixture is stirred for 30 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Causality of Choices: The low temperature (-78 °C) is crucial to prevent the decomposition of the reactive intermediate, the chlorosulfonium salt. Triethylamine acts as a base to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the aldehyde product and dimethyl sulfide.

Application in the Total Synthesis of (+)-Discodermolide

The utility of this compound as a chiral building block is exemplified in several total syntheses of complex natural products. A prominent example is its use in the synthesis of (+)-Discodermolide, a marine-derived polyketide that has shown potent activity as a microtubule-stabilizing agent and is of significant interest as a potential anti-cancer drug.[2][3][4][5][6]

Role in the Synthesis of the C1-C9 Fragment

In several synthetic routes towards (+)-Discodermolide, this compound serves as a key precursor for the construction of the C1-C9 fragment of the molecule.[7][8] This fragment contains multiple stereocenters, and the inherent chirality of the starting aldehyde is crucial for establishing the correct stereochemistry in the subsequent steps.

Caption: Role of the aldehyde in the synthesis of a key fragment of (+)-Discodermolide.

The aldehyde functionality of this compound allows for a variety of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and reactions with organometallic reagents. The stereochemical outcome of these reactions is often directed by the existing chiral center at C2, enabling the synthesis of the desired diastereomer of the elongated carbon chain. The TBS protecting group provides stability during these transformations and can be selectively removed at a later stage of the synthesis.

Spectroscopic Data

¹H NMR (Proton NMR):

-

Aldehyde proton (-CHO): A singlet or a doublet (if coupled to the C2 proton) in the region of δ 9.5-9.8 ppm.

-

Proton at C2 (-CH(O)-): A multiplet in the region of δ 3.8-4.2 ppm.

-

Methyl protons at C3 (-CH₃): A doublet in the region of δ 1.1-1.3 ppm.

-

tert-Butyl protons of TBS group (-C(CH₃)₃): A singlet integrating to 9 protons in the region of δ 0.8-1.0 ppm.

-

Methyl protons of TBS group (-Si(CH₃)₂): Two singlets (or a single singlet) in the region of δ 0.0-0.2 ppm.

¹³C NMR (Carbon-13 NMR):

-

Aldehyde carbon (-CHO): A signal in the region of δ 200-205 ppm.

-

Carbon at C2 (-CH(O)-): A signal in the region of δ 70-80 ppm.

-

Methyl carbon at C3 (-CH₃): A signal in the region of δ 15-25 ppm.

-

Quaternary carbon of TBS group (-C(CH₃)₃): A signal in the region of δ 25-30 ppm.

-

tert-Butyl methyl carbons of TBS group (-C(CH₃)₃): A signal in the region of δ 25-30 ppm.

-

Silicon-bound methyl carbons of TBS group (-Si(CH₃)₂): Signals in the region of δ -5 to -1 ppm.

IR (Infrared) Spectroscopy:

-

C=O stretch of the aldehyde: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

-

C-H stretch of the aldehyde: Two weak bands around 2720 and 2820 cm⁻¹.

-

Si-O-C stretch: A strong absorption in the region of 1050-1150 cm⁻¹.

-

C-H stretches of alkyl groups: Absorptions in the region of 2850-2960 cm⁻¹.

Conclusion

This compound is a valuable and commercially available chiral building block that plays a significant role in modern organic synthesis. Its utility in the stereoselective construction of complex molecules, as demonstrated in the total synthesis of (+)-Discodermolide, underscores its importance to the fields of drug discovery and natural product synthesis. The straightforward preparation from its corresponding alcohol and its predictable reactivity make it an attractive starting material for the synthesis of a wide range of chiral targets. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the research laboratory.

References

- Smith, A. B., III, et al. (2000). The Total Synthesis of (+)-Discodermolide. Journal of the American Chemical Society, 122(36), 8654–8664.

- Marshall, J. A. (2000). The Total Synthesis of (+)-Discodermolide. The Journal of Organic Chemistry, 65(24), 8329–8339.

- Morken, J. P., et al. (2014). A Convergent Synthesis of (+)-Discodermolide.

- Schreiber, S. L., et al. (1996). Total Synthesis of (+)-Discodermolide. Journal of the American Chemical Society, 118(29), 6824–6825.

- Novartis. (2004). Large-Scale Synthesis of (+)-Discodermolide. MSU Chemistry.

- Bandaru, S., & Kaliappan, K. (2017). Synthesis of C9‐C13 and C15‐C21 Subunits of Discodermolide. ChemistrySelect, 2(23), 6681-6684.

- Khan, S. G., et al. (2020). Recent advances in the total synthesis of discodermolide and its analogues. RSC Advances, 10(42), 25055-25076.

- Paterson, I., et al. (2001). Total Synthesis of (+)-Discodermolide: An Improved Endgame Exploiting a Still−Gennari-Type Olefination with a C1−C8 β-Ketophosphonate Fragment. Organic Letters, 3(21), 3149–3152.

Sources

- 1. scbt.com [scbt.com]

- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]

- 5. Discodermolide - Wikipedia [en.wikipedia.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Chemical Nature and Primary Degradation Pathway of Silylated Propanal

An In-Depth Technical Guide to the Stability and Storage of Silylated Propanal

For researchers, scientists, and drug development professionals, the utility of sensitive reagents is directly proportional to their stability and purity. Silylated propanal, a key synthetic intermediate, exists predominantly as its silyl enol ether tautomer. This form is invaluable in modern organic synthesis, particularly in carbon-carbon bond-forming reactions where it serves as a nucleophilic enolate surrogate. However, its efficacy is critically dependent on maintaining its structural integrity, as it is highly susceptible to degradation.

This guide provides a comprehensive overview of the factors governing the stability of silylated propanal and outlines field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles, researchers can ensure the reliability and reproducibility of their experimental outcomes.

Propanal, like other enolizable aldehydes, exists in equilibrium with its enol tautomer. Silylation traps this enol form, creating a silyl enol ether. The specific silyl group used—such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS/TBDMS), or triisopropylsilyl (TIPS)—is the primary determinant of the compound's stability.

The principal mechanism of degradation for any silyl ether is hydrolysis.[1][2] The silicon-oxygen bond, while strong, is polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack by water.[3] This process cleaves the silyl group, regenerating the enol, which rapidly tautomerizes back to the parent aldehyde (propanal). The byproduct is a silanol (R₃SiOH), which can dimerize to form a disiloxane (R₃Si-O-SiR₃).[2]

This hydrolytic instability is the central challenge that all storage and handling protocols must address. The presence of even trace amounts of moisture can initiate degradation, compromising sample purity and reactivity.

Caption: Figure 1: Generalized mechanism for the hydrolysis of silylated propanal.

Key Factors Influencing Stability

The rate of hydrolysis is not constant; it is profoundly influenced by several interconnected factors. Understanding these allows for the rational design of storage conditions.

Steric Hindrance of the Silyl Group

The single most important factor in preventing hydrolysis is the steric bulk of the substituents on the silicon atom.[4] Larger, bulkier groups physically obstruct the approach of water to the electrophilic silicon center, dramatically slowing the rate of nucleophilic attack. The stability of silyl ethers increases significantly with the size of the alkyl groups on the silicon.[5][6]

This principle gives rise to a clear hierarchy of stability, which is crucial when selecting a silylating agent for a multi-step synthesis or when storing the resulting intermediate.

| Silyl Group | Abbreviation | Relative Stability (Acidic Media) | Relative Stability (Basic Media) |

| Trimethylsilyl | TMS | 1 (Least Stable) | 1 (Least Stable) |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) | ~20,000 |

| Data synthesized from sources.[5][7] |

As the table illustrates, a TBS-protected propanal is approximately 10⁴ times more stable towards hydrolysis than its TMS analogue.[7] For applications requiring robust protection and long-term storage, bulkier groups like TIPS or TBDPS are superior choices.

pH and Catalysis

Hydrolysis of silyl ethers can be catalyzed by both acid and fluoride ions.[5]

-

Acidic Conditions: Protonation of the enol ether oxygen makes the system more susceptible to cleavage. Standard silica gel used in column chromatography is slightly acidic and can be sufficient to cleave sensitive silyl ethers like TMS ethers.[4]

-

Fluoride Ions: Fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), are exceptionally effective at cleaving Si-O bonds due to the formation of a very strong Si-F bond, which is a thermodynamic driving force for the reaction.[7]

Conversely, silyl ethers are generally more resilient to basic conditions, though they are not entirely immune.[4]

Temperature and Solvent

Chemical degradation rates are highly dependent on temperature.

-

Temperature: Lower temperatures significantly reduce the rate of hydrolysis. Therefore, cold storage is mandatory.

-

Solvent: Protic solvents (e.g., water, methanol) can participate directly in hydrolysis and must be avoided for storage.[4] Silylated propanal should be stored neat (if liquid and stable) or as a solution in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or hexane.[8][9]

Caption: Figure 3: A self-validating workflow to prevent atmospheric contamination.

Causality of the Workflow:

-

Equilibration in Desiccator: Removing a cold vial directly into ambient air causes atmospheric moisture to condense on its surface. Allowing it to warm to room temperature inside a desiccator prevents this critical contamination step.

-

Inert Atmosphere Transfer: All transfers must be performed under a positive pressure of dry nitrogen or argon to prevent ingress of air and moisture.

-

Dry Syringe Technique: Syringes and needles should be oven-dried and cooled in a desiccator or flushed thoroughly with dry inert gas before use.

Purity Assessment

Regularly assessing the purity of silylated propanal, especially from an older stock, is crucial.

-

Gas Chromatography (GC): Silylation increases the volatility of compounds, making GC an ideal analytical method. [10][11]The appearance of a peak corresponding to propanal or siloxane byproducts indicates degradation.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides a clear signature. The disappearance of the characteristic vinyl proton signals of the silyl enol ether and the appearance of the aldehydic proton of propanal (a triplet around 9.7 ppm) is a definitive sign of hydrolysis.

Conclusion

The stability of silylated propanal is not an intrinsic property but a condition maintained through rigorous control of its environment. The primary threats are moisture and acid, leading to hydrolytic cleavage of the essential Si-O bond. By selecting silyl groups with appropriate steric bulk, storing the compound as an anhydrous solution at low temperatures, and adhering to strict inert atmosphere handling techniques, researchers can ensure its purity and reactivity. These measures are not merely suggestions but a self-validating system essential for achieving reliable and reproducible results in the highly precise field of chemical synthesis.

References

- SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. (2024). Vertex AI Search.

- Silyl enol ether. Wikipedia.

- Silyl ether. Wikipedia.

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- Novice, M. H., et al. Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society.

- Organosilicon Compounds: Everything You Need to Know. Changfu Chemical.

- Recent Advances in Organosilicon Chemistry. SCI.

- Silicon and Organosilicon Compounds.

- Organosilicon chemistry. Wikipedia.

- Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed.

- Organosilicon Compounds. Lucknow University.

- Silyl

- issues with silylation reactions in protic solvents. Benchchem.

- Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds.

- The Cornerstone of GC Analysis: A Technical Guide to Silyl

- Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. YouTube.

Sources

- 1. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Silylation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to (R)-2-(tert-Butyldimethylsilyloxy)propanal: Availability, Synthesis, and Application in Asymmetric Synthesis

Introduction

(R)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral aldehyde bearing a bulky silyl ether protecting group, is a cornerstone building block in modern asymmetric synthesis. Its unique trifunctional nature—comprising a stereodefined secondary silyloxy group, a reactive aldehyde, and a methyl group—renders it an invaluable C3 synthon for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, offers a validated protocol for its in-house synthesis, details essential quality control measures, and explores its strategic applications, particularly within the realm of pharmaceutical research and drug development.

This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to procure, prepare, and effectively utilize this versatile reagent.

Compound Profile:

-

IUPAC Name: (R)-2-((tert-butyldimethylsilyl)oxy)propanal

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. However, it is designated for research and development purposes only and is not intended for direct diagnostic or therapeutic use.[1][6][7] Due to the aldehyde's sensitivity to oxidation and potential for racemization, its stability is a critical consideration during procurement and storage.

Key Procurement and Handling Considerations:

-

Purity: Commercial grades are typically offered at ≥95% purity.[1][2][4] It is imperative to consult the supplier's Certificate of Analysis for lot-specific data.

-

Shipment and Storage: This compound is typically shipped on ice packs or under refrigerated conditions.[5] Upon receipt, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, with freezer storage at -20°C being a common recommendation to minimize degradation.[8]

| Supplier | CAS Number | Typical Purity | Notes/Form |

| Santa Cruz Biotechnology, Inc. | 111819-71-7 | ≥95% | Research chemical.[1] |

| AiFChem | 111819-71-7 | 95% | Available in various quantities.[2] |

| Clearsynth | 111819-71-7 | Not specified | Research chemical.[3] |

| Apollo Scientific | 111819-71-7 | 95% | Fine chemical.[4] |

| BLDpharm | 111819-71-7 | Not specified | Listed as a related product.[9] |

In-House Synthesis: A Strategic Alternative

While commercially available, in-house synthesis of this compound can be a strategic option for large-scale needs or when commercial sources are unavailable. The most reliable synthetic routes begin with readily available chiral precursors, such as ethyl (R)-lactate, and involve protection of the hydroxyl group followed by a mild, controlled oxidation.

Sources

- 1. scbt.com [scbt.com]

- 2. 111819-71-7 | this compound - AiFChem [aifchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 111819-71-7 Cas No. | (R)-2-((tert-Butyldimethylsilyl)oxy)propanal | Apollo [store.apolloscientific.co.uk]

- 5. (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal | 87727-28-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. (S)-2-(tert-Butyldimethylsilyloxy)propanal - Lead Sciences [lead-sciences.com]

- 9. 89922-82-7|3-[(tert-Butyldimethylsilyl)oxy]-1-propanal|BLD Pharm [bldpharm.com]

Spectroscopic Data of (R)-2-(tert-Butyldimethylsilyloxy)propanal: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-(tert-Butyldimethylsilyloxy)propanal, a chiral aldehyde widely utilized in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for compound characterization and quality control.

The aldehyde's inherent reactivity and potential for instability necessitate careful handling and appropriate analytical techniques to ensure data integrity. The bulky tert-butyldimethylsilyl (TBS) protecting group enhances stability and influences the spectroscopic characteristics of the molecule. Understanding these spectral features is paramount for confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Due to the absence of readily available experimental spectra in public databases, the following data was predicted using advanced computational algorithms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 9.65 | Doublet (d) | 1H | -CHO |

| b | 4.15 | Quartet (q) | 1H | -CH(O)- |

| c | 1.25 | Doublet (d) | 3H | -CH(CH₃) |

| d | 0.90 | Singlet (s) | 9H | -C(CH₃)₃ |

| e | 0.10 | Singlet (s) | 6H | -Si(CH₃)₂ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features. The aldehyde proton signal (a) is expectedly the most downfield, appearing as a doublet due to coupling with the adjacent methine proton. The methine proton (b) is shifted downfield due to the deshielding effect of the adjacent oxygen atom and appears as a quartet from coupling to the methyl protons. The methyl protons of the propanal backbone (c) appear as a doublet, coupled to the methine proton. The large singlet at approximately 0.90 ppm (d) is characteristic of the nine equivalent protons of the tert-butyl group. The six protons of the two methyl groups on the silicon atom (e) are also equivalent and appear as a sharp singlet, typically upfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 204.5 | -CHO |

| 2 | 78.0 | -CH(O)- |

| 3 | 25.8 | -C(CH₃)₃ |

| 4 | 20.5 | -CH(CH₃) |

| 5 | 18.2 | -C(CH₃)₃ |

| 6 | -5.5 | -Si(CH₃)₂ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The aldehyde carbon (1) exhibits the most downfield chemical shift, a characteristic feature of carbonyl carbons. The methine carbon attached to the silyloxy group (2) is also significantly downfield. The carbons of the tert-butyl group (3 and 5) and the propanal methyl group (4) appear in the typical aliphatic region. The carbons of the dimethylsilyl group (6) are characteristically found at a very upfield chemical shift, sometimes even below 0 ppm.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound. Given the compound's potential sensitivity to air and moisture, proper sample handling is crucial.[1][2][3]

Methodology:

-

Sample Preparation:

-

In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1][2][4][5] CDCl₃ is a common choice for silylated compounds due to its good dissolving power and relatively clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, a J. Young NMR tube is recommended.[1][5]

-

-

Instrument Parameters:

-

Use a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire at least 1024 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to prevent oxidation of the aldehyde functionality and hydrolysis of the silyl ether. CDCl₃ is chosen as the solvent for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak that is easily identifiable. A higher field spectrometer provides better signal dispersion, which is beneficial for resolving complex spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the silyl ether moieties.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2860 | Strong | C-H (alkane) stretching |

| ~2720, ~2820 | Medium | C-H (aldehyde) stretching (Fermi doublet) |

| ~1730 | Strong | C=O (aldehyde) stretching |

| ~1255 | Strong | Si-CH₃ bending |

| ~1100 | Strong | Si-O-C stretching |

| ~840, ~780 | Strong | Si-C stretching |

Expertise & Experience: Interpreting the IR Spectrum

The most prominent and diagnostic peak in the IR spectrum is the strong C=O stretch of the aldehyde at approximately 1730 cm⁻¹. The presence of a Fermi doublet, two medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹, is characteristic of the C-H stretch of an aldehyde and provides strong evidence for this functional group. The strong absorptions in the 1255 cm⁻¹ and 840-780 cm⁻¹ regions are indicative of the Si-CH₃ and Si-C bonds of the TBS group, respectively. A strong band around 1100 cm⁻¹ is expected for the Si-O-C linkage.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of liquid samples with minimal preparation.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

-

Background Collection:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Sample Analysis:

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Causality Behind Experimental Choices: ATR-FTIR is chosen for its simplicity and the ability to analyze neat liquids without the need for preparing thin films or solutions.[6][7] This minimizes sample consumption and potential for contamination or reaction with a solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable analytical technique.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₉H₂₀O₂Si) is 188.34 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 188 | [M]⁺ |

| 159 | [M - C₂H₅]⁺ |

| 131 | [M - C(CH₃)₃]⁺ |

| 117 | [(CH₃)₃Si-O=CH]⁺ |

| 75 | [(CH₃)₂Si=OH]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 188 may be of low intensity due to the lability of the molecule under EI conditions. A very common and often base peak for tert-butyldimethylsilyl ethers is the loss of the tert-butyl group ([M - 57]⁺), which would appear at m/z 131.[8] Alpha-cleavage adjacent to the oxygen is also a likely fragmentation pathway, leading to the formation of the ion at m/z 117. The ion at m/z 75 is a characteristic rearrangement product of dimethylsilyl ethers. The peak at m/z 57 corresponds to the stable tert-butyl cation.

Experimental Protocol: GC-MS Data Acquisition

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and fragmentation pattern to confirm the structure.

-

Causality Behind Experimental Choices: GC is an excellent technique for separating volatile compounds.[9][10] A non-polar column is suitable for this moderately polar compound. EI at 70 eV is a standard ionization method that produces reproducible fragmentation patterns, allowing for comparison with spectral libraries.

Workflow Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses described in this guide.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Caption: Workflow for GC-MS analysis.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides orthogonal and complementary information, allowing for unambiguous structure confirmation and purity assessment. Adherence to the detailed experimental procedures is essential for obtaining high-quality, reproducible data, particularly considering the compound's potential sensitivities. This guide serves as a valuable resource for scientists working with this important chiral building block.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Borys, A. (2024, October 15). 6: NMR Preparation. Chemistry LibreTexts. Retrieved from [Link]

-

The Board of Trustees of the University of Illinois. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]

-

ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 241–248.

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

- Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 339-445.

-

Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

ChemDoodle. (n.d.). Demos > Simulate NMR and MS. Retrieved from [Link]

-

iChemLabs. (2010, January 19). News > Spectroscopy + ChemDoodle 3. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Propanal. In NIST Chemistry WebBook. Retrieved from [Link]

-

Silyl ether. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

Agilent Technologies. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 6. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. agilent.com [agilent.com]

- 8. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]

- 9. organomation.com [organomation.com]

- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chiral Purity Analysis of (R)-2-(tert-Butyldimethylsilyloxy)propanal

Foreword: The Criticality of Enantiopurity in Modern Drug Development

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is paramount. Molecules with one or more stereocenters can exist as enantiomers, non-superimposable mirror images that often exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the critical need for precise enantiomeric analysis. (R)-2-(tert-Butyldimethylsilyloxy)propanal is a valuable chiral aldehyde synthon, frequently employed in the synthesis of complex, biologically active molecules where the desired therapeutic effect is contingent on a specific stereochemistry.[1] Consequently, the ability to accurately determine its enantiomeric purity is not merely an analytical exercise but a cornerstone of quality control and regulatory compliance.

This guide provides a comprehensive overview of the core analytical techniques for assessing the chiral purity of this compound. We will delve into the mechanistic principles behind each method, offer field-proven insights into experimental design, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. Our focus will be on establishing self-validating systems that ensure the trustworthiness and accuracy of your results.

Understanding the Analyte: Physicochemical Properties and Stability Considerations

This compound possesses a unique combination of a reactive aldehyde functionality and a sterically hindered silyl ether. The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust protecting group for the hydroxyl moiety, significantly more stable to hydrolysis than simpler silyl ethers like trimethylsilyl (TMS) ethers.[2][3] This stability is primarily due to the steric bulk of the tert-butyl group, which shields the silicon-oxygen bond from nucleophilic attack.[2] However, TBDMS ethers are susceptible to cleavage under acidic conditions and by fluoride ions.[3][4] The aldehyde group is prone to oxidation to the corresponding carboxylic acid and can also undergo aldol reactions or racemization, particularly under basic conditions.

These properties dictate careful sample handling and storage, preferably under an inert atmosphere at low temperatures, to maintain the chemical and chiral integrity of the analyte prior to analysis.

Strategic Approaches to Chiral Purity Determination

The chiral analysis of this compound can be approached through two primary strategies: direct and indirect methods.

-

Direct Methods: These involve the use of a chiral environment, typically a chiral stationary phase (CSP) in chromatography, to differentiate between the enantiomers.

-

Indirect Methods: This strategy involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[5] These diastereomers have distinct physical properties and can be separated and quantified using standard achiral analytical techniques.[4]

The choice between these methods depends on available instrumentation, sample matrix, and the required sensitivity and accuracy.

Chiral Gas Chromatography (GC): A High-Resolution Approach for Volatile Analytes

Given the volatility of this compound, chiral Gas Chromatography (GC) presents a powerful and highly selective analytical tool.[6] The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[7]

Causality Behind Experimental Choices in Chiral GC

The selection of the chiral stationary phase is the most critical parameter in developing a successful chiral GC method. Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups (e.g., CHIRALDEX® G-TA), are particularly effective for separating a wide range of chiral compounds, including those with carbonyl and ether functionalities.[8] The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cavities of the cyclodextrin. The stability of these complexes differs for each enantiomer, leading to different retention times.

The temperature program in GC is another crucial factor. Lowering the initial oven temperature can often enhance enantioselectivity by increasing the interaction time between the analyte and the CSP. A slow temperature ramp allows for the effective separation of closely eluting enantiomers.

Experimental Protocol: Chiral GC of this compound

Instrumentation and Consumables

-

Gas Chromatograph with Flame Ionization Detector (FID)

-

Chiral GC Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent.

-

High-purity helium or hydrogen as carrier gas.

-

Anhydrous solvent (e.g., dichloromethane or hexane) for sample dilution.

Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen anhydrous solvent.

-

Prepare a racemic standard in the same manner for peak identification and resolution assessment.

Chromatographic Conditions

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Injection Mode | Split (50:1 ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 150 °C, hold 5 min |

| Detector Temperature | 250 °C |

Data Analysis The enantiomeric excess (ee) is calculated from the peak areas of the R and S enantiomers using the following formula:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Workflow for Chiral GC Analysis

Caption: Workflow for Chiral GC Analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric purity determination and is particularly useful for less volatile or thermally labile compounds. For this compound, both direct and indirect methods can be employed.

Direct Chiral HPLC

Direct analysis on a chiral stationary phase is often the most straightforward approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable and can often resolve a broad range of enantiomers.[9] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral polymer.[10]

Experimental Protocol: Direct Chiral HPLC

Instrumentation and Consumables

-

HPLC system with UV detector

-

Chiral HPLC Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

-

HPLC-grade n-hexane and isopropanol.

Sample Preparation

-

Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm (due to the weak chromophore of the aldehyde) |

| Injection Volume | 10 µL |

Indirect Chiral HPLC via Derivatization

If direct separation is unsuccessful or lacks sensitivity, an indirect approach using a chiral derivatizing agent (CDA) can be employed.[4] The aldehyde functionality of the analyte is reacted with an enantiomerically pure CDA containing a strong chromophore to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.

A suitable CDA for aldehydes is a chiral amine, such as (R)- or (S)-1-(1-naphthyl)ethylamine, which introduces a highly UV-active naphthyl group, significantly enhancing detection sensitivity. The reaction forms diastereomeric imines.

Experimental Protocol: Indirect Chiral HPLC

Derivatization Procedure

-

In a small vial, dissolve ~1 mg of the aldehyde sample in 1 mL of anhydrous toluene.

-

Add 1.1 equivalents of (R)-1-(1-naphthyl)ethylamine and a small crystal of p-toluenesulfonic acid as a catalyst.

-

Heat the mixture at 60 °C for 1 hour.

-

Cool to room temperature and dilute with the HPLC mobile phase for analysis.

Derivatization and HPLC Workflow

Caption: Indirect chiral HPLC workflow involving diastereomer formation.

Chromatographic Conditions for Diastereomers

| Parameter | Setting |

| Column | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (gradient or isocratic, to be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (for the naphthyl group) |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Technique

NMR spectroscopy offers a powerful method for determining enantiomeric excess, often without the need for chromatographic separation. This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent (CSA).

NMR with Chiral Derivatizing Agents (CDAs)

Similar to the indirect HPLC approach, the aldehyde can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers will have distinct NMR spectra, and the integration of specific, well-resolved signals can be used to determine their ratio, and thus the enantiomeric excess of the starting material. A common CDA for aldehydes is a chiral amine, which forms diastereomeric imines. The imine proton signal is often well-resolved in the ¹H NMR spectrum.

Experimental Protocol: NMR with Chiral Amine Derivatization

-

In an NMR tube, dissolve ~5 mg of the aldehyde sample in 0.7 mL of CDCl₃.

-

Acquire a standard ¹H NMR spectrum of the starting material.

-

Add 1.0 equivalent of an enantiomerically pure chiral amine (e.g., (R)-phenylglycinol).

-

Allow the reaction to proceed to completion in the NMR tube (this can be monitored by the disappearance of the aldehyde proton signal).

-

Acquire a ¹H NMR spectrum of the resulting diastereomeric imines.

-

Identify a pair of well-resolved signals corresponding to the two diastereomers (e.g., the imine protons).

-

Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original aldehyde.

NMR with Chiral Solvating Agents (CSAs)

Chiral solvating agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers. This can lead to the splitting of signals in the NMR spectrum, allowing for the direct determination of enantiomeric excess without chemical modification of the analyte. For an aldehyde, a chiral alcohol or diol could potentially serve as a CSA through the formation of diastereomeric hemiacetals in situ.

Method Validation and Trustworthiness

To ensure the trustworthiness of your chiral purity analysis, it is essential to validate the chosen method. Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the other enantiomer. This is demonstrated by achieving baseline resolution between the enantiomer peaks (or diastereomer peaks).

-

Linearity: The linear relationship between the concentration of the minor enantiomer and its detector response.

-

Accuracy: The closeness of the measured enantiomeric excess to the true value. This can be assessed by analyzing samples of known enantiomeric purity.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified.

Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity

The determination of the chiral purity of this compound is a critical step in ensuring the quality and efficacy of downstream synthetic products. This guide has outlined several robust analytical techniques, including chiral GC, direct and indirect chiral HPLC, and NMR spectroscopy. The choice of the most appropriate method will be dictated by the specific requirements of the analysis and the available instrumentation. For routine quality control, chiral GC often provides the best combination of resolution and speed. For more challenging separations or when enhanced sensitivity is required, indirect HPLC with derivatization is a powerful option. NMR spectroscopy serves as an excellent orthogonal method for confirmation. By understanding the principles behind each technique and carefully validating the chosen method, researchers can be confident in the stereochemical integrity of this important chiral building block.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]

-

National Center for Biotechnology Information. Mass Spectrometry of Fatty Aldehydes. Available from: [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. Available from: [Link]

-

Weibel, D. B., Walker, T. R., Schroeder, F. C., & Meinwald, J. (2000). Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy. Organic letters, 2(16), 2381–2383. Available from: [Link]

-

LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]

-

Wikipedia. Chiral derivatizing agent. Available from: [Link]

-

Journal of the American Chemical Society. α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Available from: [Link]

-

Ye, J., Fan, W., & Ma, S. (2013). tert-Butyldimethylsilyl-directed highly enantioselective approach to axially chiral α-allenols. Chemistry (Weinheim an der Bergstrasse, Germany), 19(2), 716–720. Available from: [Link]

-

National Center for Biotechnology Information. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Available from: [Link]

-

ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. Derivatization. Available from: [Link]

-

National Center for Biotechnology Information. Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. Available from: [Link]

-

National Center for Biotechnology Information. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Available from: [Link]

-

SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

-

Chemistry LibreTexts. Enantioselective Synthesis. Available from: [Link]

-

Royal Society of Chemistry. Towards environmentally acceptable synthesis of chiral α-hydroxy ketones via oxidase-lyase cascades. Available from: [Link]

-

National Center for Biotechnology Information. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Available from: [Link]

-

MDPI. Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B. Available from: [Link]

-

ResearchGate. An enantioselective total synthesis of the stilbenolignan (-)-aiphanol and the determination of its absolute stereochemistry. Available from: [Link]

Sources

- 1. Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gcms.cz [gcms.cz]

- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 8. skpharmteco.com [skpharmteco.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Tert-butyldimethylsilyl (TBS) Group in Directing Stereochemistry of Chiral Aldehydes: A Technical Guide

In the landscape of complex molecule synthesis, the ability to control stereochemistry is paramount. For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a key instrument in achieving this control. Among these, the tert-butyldimethylsilyl (TBS) ether has emerged as a workhorse for the protection of hydroxyl groups, offering a favorable balance of stability and selective cleavage.[1] This in-depth technical guide explores the critical role of the TBS protecting group in modulating the stereochemical outcome of reactions involving chiral aldehydes, providing field-proven insights into its application.

The Tert-butyldimethylsilyl (TBS) Group: A Profile of Stability and Selectivity